molecular formula C22H18F3NO2 B13105107 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid

4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid

Cat. No.: B13105107
M. Wt: 385.4 g/mol
InChI Key: PQFPHKOOYWDGJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid, a compound with the CAS number 910243-05-9, has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C22H18F3NO2C_{22}H_{18}F_3NO_2, with a molecular weight of 385.38 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity by increasing lipophilicity and modulating electronic properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound, particularly its effects on various cancer cell lines. The following table summarizes key findings regarding its inhibitory concentration (IC50) values against different cancer types:

Cell Line IC50 Value (µM) Reference
MCF-7 (breast cancer)3.0
A549 (lung cancer)5.85
HCT-116 (colon cancer)4.53
PC-3 (prostate cancer)1.48

These values indicate that the compound exhibits significant antiproliferative effects, particularly against MCF-7 and A549 cell lines, suggesting its potential as a therapeutic agent in oncology.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can increase caspase-3 levels, indicating activation of apoptotic pathways. Additionally, it has been observed to downregulate anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like Bax, thus favoring cell death in malignant cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications. Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest potential efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX). However, specific IC50 values for anti-inflammatory activity have yet to be established in the literature.

Case Studies

  • Study on MCF-7 Cell Line : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 3.0 µM. The study highlighted that the compound's mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Evaluation Against A549 Cells : Another investigation revealed that this compound exhibited an IC50 value of 5.85 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung carcinoma .

Properties

Molecular Formula

C22H18F3NO2

Molecular Weight

385.4 g/mol

IUPAC Name

4-(2-phenylethyl)-2-[4-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)17-9-11-18(12-10-17)26-20-14-16(8-13-19(20)21(27)28)7-6-15-4-2-1-3-5-15/h1-5,8-14,26H,6-7H2,(H,27,28)

InChI Key

PQFPHKOOYWDGJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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